1,1,2,3,3-Pentafluoroprop-1-ene

Vue d'ensemble

Description

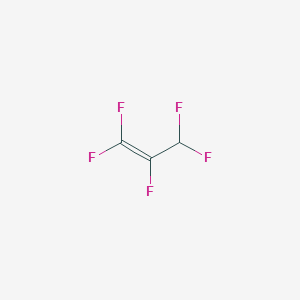

1,1,2,3,3-Pentafluoroprop-1-ene is an unsaturated fluorocarbon with the molecular formula C3HF5 . It is a colorless gas and is of interest as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .

Synthesis Analysis

One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane . The specific isomer of 1,2,3,3,3-Pentafluoropropene, the (E)-configuration, is preferred for HFO synthesis due to its unique reactivity compared to the (Z)-isomer.Molecular Structure Analysis

The molecular formula of 1,1,2,3,3-Pentafluoroprop-1-ene is C3HF5 . The compound exists as a mixture of E- and Z-isomers .Applications De Recherche Scientifique

Refrigerants and Air Conditioning

R1234yf is a hydrofluoroolefin (HFO) refrigerant that has gained prominence in the refrigeration and air conditioning industry. Key features include its low GWP (less than 1 over a 100-year period) and short atmospheric lifetime (11 days). It serves as a core refrigerant in next-generation automotive air conditioning systems and is commonly used in residential air conditioners. Additionally, R1234yf is a vital component in low-GWP refrigerant blends .

Organic Rankine Cycles (ORCs)

R1234yf is investigated for ORCs, which convert waste heat into electricity. Its thermophysical properties make it a promising working fluid in this context .

Safety and Hazards

1,1,2,3,3-Pentafluoroprop-1-ene is classified as an extremely flammable gas and contains gas under pressure; it may explode if heated . It is toxic if inhaled and is suspected of causing genetic defects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Orientations Futures

1,1,2,3,3-Pentafluoroprop-1-ene is of interest as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners . Research is ongoing to optimize the conversion processes and develop more efficient and sustainable methods for producing HFOs from 1,1,2,3,3-Pentafluoroprop-1-ene.

Mécanisme D'action

Target of Action

1,1,2,3,3-Pentafluoroprop-1-ene is an unsaturated fluorocarbon . It is primarily used as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners . Therefore, its primary targets are the components of air conditioning systems where it contributes to the cooling process.

Mode of Action

The compound interacts with its targets (air conditioning systems) by undergoing phase transitions. When the refrigerant evaporates, it absorbs heat from the surrounding environment, thereby cooling it. When it condenses, it releases the absorbed heat. The specific interactions of 1,1,2,3,3-Pentafluoroprop-1-ene with its targets are determined by its physical and chemical properties, including its boiling point and heat capacity .

Biochemical Pathways

Its role is primarily in the physical processes of heat transfer in air conditioning systems .

Pharmacokinetics

Its analogous properties in an industrial context would be its rate of evaporation and condensation, its distribution within an air conditioning system, and its stability under various conditions .

Result of Action

The primary result of the action of 1,1,2,3,3-Pentafluoroprop-1-ene is the cooling of an environment when used as a refrigerant in an air conditioning system. This is achieved through the absorption of heat during evaporation, followed by the release of heat during condensation .

Action Environment

The efficacy and stability of 1,1,2,3,3-Pentafluoroprop-1-ene as a refrigerant can be influenced by various environmental factors. These include the temperature and pressure of the environment, the specific design of the air conditioning system, and the presence of any contaminants. For example, its boiling point is -14.7±8.0 °C for the Z-isomer and -18.5 °C for the E-isomer , so its efficacy as a refrigerant would decrease in environments with temperatures below these points.

Propriétés

IUPAC Name |

1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMMKOCNFSTXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3-Pentafluoroprop-1-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)

![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)

![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)

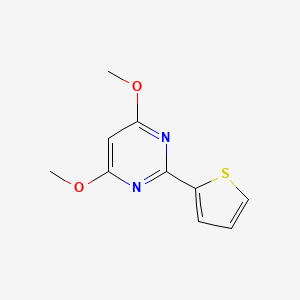

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)